Tetrazolo[1,5-a]pyridin-8-amine
Overview
Description
Tetrazolo[1,5-a]pyridin-8-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields of chemistry and pharmacology. The core structure of tetrazolo[1,5-a]pyridin-8-amine consists of a pyridine ring fused with a tetrazole moiety, which can serve as an electron-accepting unit in conjugated systems, thus modulating the physical properties of molecules for applications such as semiconducting materials .
Synthesis Analysis
The synthesis of tetrazolo[1,5-a]pyridin-8-amine derivatives has been achieved through various methods. One approach involves the conversion of pyridine N-oxides to tetrazolo[1,5-a]pyridines using sulfonyl or phosphoryl azides, with diphenyl phosphorazidate being a particularly effective reagent . Another method utilizes trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate to transform 2-halopyridines into tetrazolo[1,5-a]pyridines . Additionally, the synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system, a related structure, has been accomplished by intramolecular cyclization of an iminium ion .
Molecular Structure Analysis
The molecular structure of tetrazolo[1,5-a]pyridin-8-amine derivatives can be influenced by the substituents on the tetrazolo[1,5-a]pyrimidine ring. For instance, substituents at the 5- and 7-positions can lead to different regiochemical outcomes and affect the stability of the compounds in solution and in the solid state . The molecular structure is also crucial for the physical properties and stability of the molecules, as demonstrated by thermogravimetric analyses of diarylated tetrazolo[1,5-a]pyridine derivatives .
Chemical Reactions Analysis
Tetrazolo[1,5-a]pyridin-8-amine and its derivatives can undergo various chemical reactions, which are essential for the functionalization and further application of these compounds. Regioselective metalation and functionalization of the pyrazolo[1,5-a]pyridine scaffold have been achieved using Mg- and Zn-TMP bases, leading to polysubstituted heterocycles . Moreover, the tetrazole ring can participate in electrochemical reactions, as shown in the synthesis of pyrazolo[3,4-b]pyridin-6-ones via multicomponent reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazolo[1,5-a]pyridin-8-amine derivatives are influenced by their molecular structure. The incorporation of electron-accepting tetrazolo[1,5-a]pyridine units into π-conjugated systems has been shown to modulate the electronic properties of these molecules, which is beneficial for their application in semiconducting materials . The thermal stability of these compounds is also an important characteristic, as it determines their suitability for various applications .
Scientific Research Applications
1. Synthesis of 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines
- Summary of Application: Tetrazolo[1,5-a]pyridin-8-amine is used in the synthesis of 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines . These compounds are of interest due to their potential biological properties.
- Methods of Application: The synthesis involves SnAr reactions with N-, O-, and S-nucleophiles . The various N- and S-substituted products were obtained with yields from 47% to 98%, but the substitution with O-nucleophiles gave lower yields (20–32%) .
- Results: The fused tetrazolo[1,5-a]pyrimidine derivatives can be regarded as 2-azidopyrimidines and functionalized in copper (I)-catalyzed azide-alkyne dipolar cycloaddition (CuAAC) and Staudinger reactions due to the presence of a sufficient concentration of the reactive azide tautomer in solution .
2. Synthesis of 2-Aroyl 7-Azaindoles
- Summary of Application: Tetrazolo[1,5-a]pyridin-8-amine is used in the synthesis of 2-aroyl 7-azaindoles . These compounds are of interest due to their potential biological properties.
- Methods of Application: The synthesis involves a metal-free intramolecular denitrogenative annulation strategy . The reaction is carried out in the presence of the deep eutectic solvent Dowtherm A .
- Results: The protocol offers several advantages including a short reaction time, absence of any metal catalyst, utilization of a eutectic solvent, easy product isolation, and very good yields of novel 2-aroyl 7-azaindoles .
3. Tetrazolium Compounds: Synthesis and Applications in Medicine
- Summary of Application: Tetrazoles represent a class of five-membered heterocyclic compounds with polynitrogen electron-rich planar structural features. This special structure makes tetrazole derivatives useful drugs, explosives, and other functional materials with a wide range of applications in many fields of medicine .
- Methods of Application: The synthesis and study of tetrazole compounds did not attract much attention in the beginning. Since the 1950s, when tetrazole compounds became widely used in agriculture, biochemistry, medicine, pharmacology, explosives and other aspects, research began to develop rapidly .
- Results: The tetrazolyl functional group was often considered as a carboxylic acid replacement in drugs, not only because the pKa is close, but it also has approximately the same planar delocalized system space requirements, and it provided a maximum nitrogen content of any heterocyclic compound .
4. Synthesis of Imidazoloquinoxaline
- Summary of Application: Tetrazolo[1,5-a]pyridin-8-amine is used in the synthesis of imidazoloquinoxaline . These compounds are of interest due to their potential biological properties.
- Methods of Application: The synthesis involves denitrogenative annulation of tetrazolo[1,5-a]-quinoxaline analogs on treatment with alkynes .
- Results: The synthesis resulted in the formation of imidazoloquinoxaline .
5. Synthesis of 7,9-Disubstituted-7H-tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines
- Summary of Application: Tetrazolo[1,5-a]pyridin-8-amine is used in the synthesis of 7,9-Disubstituted-7H-tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines . These compounds are of interest due to their potential biological properties.
- Methods of Application: The synthesis involves the reaction of tetrazolo[1,5-a]pyridin-8-amine with various reagents to form the desired product .
- Results: The synthesized compounds were evaluated for their antibacterial activity. Compound 23 exhibited better activity than ampicillin against all the tested cultures, except S. aureous .
6. Synthesis of Fused Tetrazolo[1,5-a]pyrimidine Derivatives
- Summary of Application: Tetrazolo[1,5-a]pyridin-8-amine is used in the synthesis of fused tetrazolo[1,5-a]pyrimidine derivatives . These compounds are of interest due to their potential biological properties.
- Methods of Application: The synthesis involves copper (I)-catalyzed azide-alkyne dipolar cycloaddition (CuAAC) and Staudinger reactions due to the presence of a sufficient concentration of the reactive azide tautomer in solution .
- Results: The synthesized compounds can be regarded as 2-azidopyrimidines and functionalized .
Future Directions
properties
IUPAC Name |
tetrazolo[1,5-a]pyridin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-2-1-3-10-5(4)7-8-9-10/h1-3H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHYYAOTWXQBJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=N2)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287686 | |
Record name | tetrazolo[1,5-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrazolo[1,5-a]pyridin-8-amine | |
CAS RN |
73721-28-5 | |
Record name | 73721-28-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tetrazolo[1,5-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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